(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro group and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a fluoro group and a pyrrolidin-1-ylsulfonyl group. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with active site residues. This interaction can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and pyrrolidin-1-ylsulfonyl groups, making it less versatile in certain applications.
(4-Fluorophenyl)boronic Acid: Similar but lacks the pyrrolidin-1-ylsulfonyl group, which can affect its reactivity and applications.
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid: Similar but lacks the fluoro group, which can influence its electronic properties and reactivity.
Uniqueness
(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
(4-fluoro-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDMUJPKMCCHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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